molecular formula C34H51N3O3S B611349 Thiomyristoyl

Thiomyristoyl

カタログ番号: B611349
分子量: 581.9 g/mol
InChIキー: CJQGLLUJIVNREL-HKBQPEDESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

チオミリストイルは、特定の酵素、特にサーチュインに対する強力な阻害効果を持つことから、科学界で大きな注目を集めている化合物です。サーチュインは、老化、代謝、がんなど、さまざまな生物学的プロセスに関与するNAD±依存性脱アシル化酵素のファミリーです。 チオミリストイルは、SIRT2とSIRT6を阻害する能力で知られており、生化学研究と潜在的な治療用途において貴重なツールとなっています .

作用機序

チオミリストイルは、サーチュインの脱アシル化活性を阻害することにより、その効果を発揮します。この化合物は、酵素の活性部位に結合し、リシン残基からアシル基が除去されるのを防ぎます。 この阻害は、遺伝子発現、DNA修復、代謝など、サーチュインによって調節されるさまざまな細胞プロセスに影響を与えます .

類似の化合物との比較

類似の化合物

独自性

チオミリストイルは、酵素の活性部位との強い疎水性相互作用により、非常に強力な阻害剤となります。 SIRT2とSIRT6の両方を阻害する能力は、他のサーチュイン阻害剤とは一線を画しています .

Safety and Hazards

Thiomyristoyl is toxic and can cause irritation to the skin and eyes. It’s also very toxic if swallowed and can cause serious damage to health by prolonged exposure . It’s not for human or veterinary use .

生化学分析

Biochemical Properties

Thiomyristoyl interacts with a variety of enzymes and proteins, most notably SIRT2. It inhibits acetyl-H3K9 peptide and NAD binding to SIRT2 and promotes c-Myc degradation in a dose-dependent manner .

Cellular Effects

This compound has a wide range of effects on various types of cells and cellular processes. It exhibits selective cytotoxicity with IC 50 values ranging from 8.4-36.8 and >50 μM for cancerous and non-cancerous cell lines, respectively . It decreases α-tubulin acetylation, a marker of SIRT2 activity, in a dose-dependent manner in MDA-MB-231 breast cancer cells while having no effect on the SIRT1 target p53 .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits acetyl-H3K9 peptide and NAD binding to SIRT2 and promotes c-Myc degradation in a dose-dependent manner .

Temporal Effects in Laboratory Settings

It has been observed that this compound exhibits selective cytotoxicity in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Intratumor administration of this compound decreases tumor volume and increases areas of necrosis in an MDA-MB-231 mouse breast cancer xenograft model .

Metabolic Pathways

This compound is involved in the metabolic pathways of SIRT2, a histone deacetylase

Transport and Distribution

It is known that this compound is a potent and selective inhibitor of SIRT2 .

Subcellular Localization

It is known that this compound is a potent and selective inhibitor of SIRT2 .

準備方法

合成経路と反応条件

チオミリストイル化合物の合成は、通常、チオミリストイルリシン誘導体の調製を伴います。一般的な方法の1つは、Fmoc-Lys(チオミリストイル)-OHをビルディングブロックとして使用することです最終生成物は、固相ペプチド合成によって得られます .

工業的生産方法

チオミリストイルの具体的な工業的生産方法は、広く文書化されていませんが、一般的なアプローチには、大規模ペプチド合成技術が含まれます。 これらの方法には、自動ペプチド合成装置と、精製のための高速液体クロマトグラフィー(HPLC)が用いられる可能性が高いでしょう .

類似化合物との比較

Similar Compounds

Uniqueness

This compound is unique due to its strong hydrophobic interactions with the enzyme’s active site, making it a highly potent inhibitor. Its ability to inhibit both SIRT2 and SIRT6 sets it apart from other sirtuin inhibitors .

特性

IUPAC Name

benzyl N-[(2S)-1-anilino-1-oxo-6-(tetradecanethioylamino)hexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H51N3O3S/c1-2-3-4-5-6-7-8-9-10-11-18-26-32(41)35-27-20-19-25-31(33(38)36-30-23-16-13-17-24-30)37-34(39)40-28-29-21-14-12-15-22-29/h12-17,21-24,31H,2-11,18-20,25-28H2,1H3,(H,35,41)(H,36,38)(H,37,39)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQGLLUJIVNREL-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=S)NCCCC[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiomyristoyl
Reactant of Route 2
Reactant of Route 2
Thiomyristoyl
Reactant of Route 3
Reactant of Route 3
Thiomyristoyl
Reactant of Route 4
Reactant of Route 4
Thiomyristoyl
Reactant of Route 5
Thiomyristoyl
Reactant of Route 6
Reactant of Route 6
Thiomyristoyl
Customer
Q & A

Q1: What is the primary biological target of Thiomyristoyl and how does this interaction affect cellular processes?

A1: this compound acts as a potent and cell-permeable inhibitor of Sirtuin 2 (SIRT2) [, , , , , ]. SIRT2 is a member of the sirtuin family of nicotinamide adenine dinucleotide-dependent protein lysine deacylases, involved in various cellular processes like gene expression, metabolism, and aging. By inhibiting SIRT2, this compound has been shown to:

  • Block Th17 cell differentiation: this compound disrupts the STAT3/IL-6 signaling pathway, leading to decreased production of IL-17A and a lower percentage of Th17 cells [, ]. This effect is linked to its ability to ameliorate colitis in mouse models.
  • Promote K-Ras4a lysine fatty-acylation: While SIRT2 typically removes fatty acyl groups from K-Ras4a, this compound inhibits this demyristoylation activity, leading to increased K-Ras4a lysine fatty-acylation [].
  • Induce cell cycle arrest and apoptosis: Inhibition of SIRT2 by this compound has been linked to decreased cell growth, inhibited clonogenic potential, and ultimately cell death in certain cancer cells [, ].

Q2: How does the structure of this compound contribute to its activity and selectivity towards SIRT2?

A2: While the provided abstracts don't offer detailed structural data on this compound itself, research suggests it acts as a substrate mimic for SIRT2 [, ]. The this compound group likely occupies the enzyme's active site, preventing the binding and deacylation of its natural substrates.

Q3: What in vitro and in vivo models have been used to investigate the efficacy of this compound?

A3: Researchers have employed various models to study this compound's effects:

  • In vitro: this compound's impact on Th17 cell differentiation has been assessed using human peripheral blood mononuclear cells (PBMCs) differentiated in vitro []. Additionally, its effects on cell proliferation, clonogenicity, and apoptosis have been studied in various cancer cell lines [, ].
  • In vivo: this compound's therapeutic potential in colitis has been investigated using a dextran sulphate sodium salt (DSS)-induced colitis mouse model [, ]. It has also shown promising results in an orthotopic xenograft model of atypical teratoid rhabdoid tumor (ATRT) [].

Q4: What are the limitations of this compound and what strategies are being explored to overcome them?

A4: One major limitation of this compound is its low aqueous solubility, which can hinder its bioavailability and clinical application []. To address this, researchers have developed a glucose-conjugated this compound analog with improved solubility []. This analog, though not cell permeable itself, allowed for the crystallization and structural analysis of the SIRT2-inhibitor complex, paving the way for structure-based drug design.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。